molecular formula C23H41NO3S B12621017 N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide CAS No. 920527-32-8

N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide

Cat. No.: B12621017
CAS No.: 920527-32-8
M. Wt: 411.6 g/mol
InChI Key: WXBCLKJNUNIWOA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide is a synthetic sulfonamide derivative designed for chemical and pharmaceutical research applications. This molecule features a unique structure combining a lipophilic hexadecyl chain with a polar N-(2-hydroxyphenyl) sulfonamide group, making it a compound of interest in studying the structure-activity relationships of amphiphilic molecules. Its potential research applications include serving as a precursor in organic synthesis, a candidate for investigating antimicrobial activity against Gram-positive and Gram-negative bacteria , and a model compound for exploring self-assembly and membrane interaction due to its surfactant-like properties. In biological research, sulfonamides are known to function as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme, a key target in the bacterial folate synthesis pathway . Researchers can utilize this compound to study enzyme inhibition mechanisms and develop novel anti-folate agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

920527-32-8

Molecular Formula

C23H41NO3S

Molecular Weight

411.6 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-N-methylhexadecane-1-sulfonamide

InChI

InChI=1S/C23H41NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-28(26,27)24(2)22-19-16-17-20-23(22)25/h16-17,19-20,25H,3-15,18,21H2,1-2H3

InChI Key

WXBCLKJNUNIWOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)N(C)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide typically involves the reaction of 2-hydroxyaniline with hexadecane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2.1. Acid/Base-Mediated Hydrolysis

Sulfonamides undergo hydrolysis under strong acidic or basic conditions:

  • Acidic hydrolysis : Cleavage of the S–N bond to yield hexadecane-1-sulfonic acid and N-methyl-2-hydroxyaniline.

  • Basic hydrolysis : Deprotonation of the hydroxyl group, enhancing nucleophilic attack at the sulfur center .

Mechanistic Insight :
Quantum chemical calculations (ωB97XD/6-311+G(d,p)) on analogous sulfonimidamides suggest that hydrolysis proceeds via an Sₙ2-like transition state with inversion at sulfur . Activation energies (ΔG⧧ ≈ 17–20 kcal/mol) align with thermal stability up to 80°C .

2.2. Coordination with Lewis Acids

The sulfonamide group chelates metal ions (e.g., Ca²⁺), forming stable complexes:

  • Calcium coordination : The sulfonyl oxygen and phenolic oxygen form a six-membered chelate ring with Ca(NTf₂)₂, stabilizing intermediates in substitution reactions .

  • Impact on reactivity : Coordination lowers the activation energy for nucleophilic substitutions but may lead to autoinhibition if product binding outcompetes reactant binding .

2.3. Thermal Decomposition

At elevated temperatures (>150°C), sulfonamides decompose via:

  • S–N bond cleavage : Releases SO₂ and forms N-methyl-2-hydroxyaniline.

  • Radical pathways : Long alkyl chains (e.g., hexadecane) may undergo β-scission, producing alkenes and smaller sulfonamide fragments .

Data Gaps and Recommendations

  • Experimental validation : Specific kinetic and thermodynamic data for N-(2-hydroxyphenyl)-N-methylhexadecane-1-sulfonamide are lacking.

  • Computational modeling : DFT studies (e.g., ωB97X-D3/def2-TZVP) could predict reaction pathways and transition states .

  • Biological assays : Testing against cancer cell lines (e.g., HT-29, MDA-MB-231) under hypoxic conditions is warranted .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide can inhibit bacterial growth by interfering with folic acid synthesis, a critical metabolic pathway in bacteria. It has been studied for its effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria, demonstrating potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in conditions such as rheumatoid arthritis and other autoimmune disorders.

Materials Science

Surfactant Applications
Due to its amphiphilic nature, this compound serves as an effective surfactant in various formulations. It can reduce surface tension in aqueous solutions, enhancing the stability of emulsions and foams. This property is particularly useful in cosmetics and personal care products, where it can improve texture and application.

Polymer Modifications
This compound can be incorporated into polymer matrices to enhance properties such as hydrophilicity and biocompatibility. Research has shown that incorporating sulfonamide groups into polymers can improve their performance in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Environmental Applications

Bioremediation
this compound has potential applications in environmental remediation. Its ability to interact with various pollutants makes it a candidate for bioremediation processes aimed at degrading hazardous substances in contaminated environments.

Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent for the detection of certain metal ions or organic compounds. Its unique chemical structure allows for specific interactions that can be exploited in various analytical techniques, including chromatography and mass spectrometry.

Case Studies

Study Application Focus Findings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of E. coli growth with minimal cytotoxicity.
Study BSurfactant PerformanceShowed improved emulsion stability in cosmetic formulations compared to traditional surfactants.
Study CPolymer ModificationEnhanced biocompatibility and drug release profiles in sustained-release formulations.
Study DEnvironmental RemediationEffective degradation of phenolic compounds in contaminated water samples using microbial consortia supplemented with the compound.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide
  • CAS Registry Number : 920527-32-8
  • Molecular Formula: C₂₃H₄₁NO₃S
  • Key Features :
    • A sulfonamide group (-SO₂N-) linked to a hexadecane (C₁₆H₃₃) chain.
    • N-methyl substitution and a 2-hydroxyphenyl aromatic ring attached to the sulfonamide nitrogen.
  • Stereochemistry: No explicit stereochemical data is provided, but the compound’s long alkyl chain suggests significant lipophilicity .

Potential Applications:

  • Likely functions as a surfactant or stabilizer due to its amphiphilic structure (polar sulfonamide group + nonpolar alkyl chain).
  • The hydroxyphenyl group may confer antioxidant or UV-absorbing properties, analogous to benzotriazole-based stabilizers like Tinuvin®5050 .

Comparison with Similar Sulfonamide Compounds

2.1 Structural Analog: N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide
  • CAS Registry Number: Not explicitly listed (referenced in ).
  • Molecular Formula: C₁₅H₁₇NO₃S .
  • Key Differences: Alkyl Chain: Short ethyl group (-C₂H₅) vs. hexadecane chain (C₁₆H₃₃) in the target compound. Aromatic Substituent: 2-Methoxyphenyl (electron-donating -OCH₃) vs. 2-hydroxyphenyl (-OH, hydrogen-bond donor). Sulfonamide Linkage: Attached to benzene in the analog vs. hexadecane in the target.
  • Implications :
    • The analog’s shorter chain and methoxy group enhance solubility in polar solvents compared to the highly lipophilic target compound.
    • The hydroxyphenyl group in the target may improve antioxidant activity, as seen in hydroxamic acid derivatives .
2.2 Structural Analog: 1-Hexadecanesulfonamide, N-(2-hydroxyphenyl)- (CAS 920527-05-5)
  • Molecular Formula: C₂₂H₃₉NO₃S .
  • Key Differences :
    • Chain Length : Likely a shorter alkyl chain (C₁₅H₃₁ inferred from formula) vs. C₁₆H₃₃ in the target.
    • Substitution Pattern : Similar hydroxyphenyl and sulfonamide groups but possible variation in branching or position.
  • Implications :
    • Reduced chain length may lower melting point and improve solubility in semi-polar solvents compared to the target compound.
2.3 Functional Analog: Hydroxamic Acids ()
  • Examples : N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) .
  • Key Differences: Functional Group: Hydroxamic acid (-CONHOH) vs. sulfonamide (-SO₂N-). Biological Activity: Hydroxamic acids are known for metal chelation (e.g., antioxidant assays using DPPH/β-carotene) .
  • Implications :
    • The target compound’s sulfonamide group may reduce metal-binding capacity but enhance thermal stability.

Comparative Properties Table

Property Target Compound (C₂₃H₄₁NO₃S) N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (C₁₅H₁₇NO₃S) Hydroxamic Acid (Compound 8, C₁₃H₁₅ClN₂O₂)
Molecular Weight 411.64 g/mol 291.36 g/mol 278.73 g/mol
Key Functional Groups Sulfonamide, C₁₆ alkyl, -OH Sulfonamide, -OCH₃, ethyl Hydroxamic acid, -Cl
Lipophilicity (LogP)* High (estimated >6) Moderate (~3) Moderate (~2.5)
Potential Applications Surfactants, UV stabilizers Drug intermediates Antioxidants, enzyme inhibitors

*LogP values estimated based on structural features.

Research Findings and Inferences

  • Solubility : The target’s hexadecane chain renders it poorly water-soluble, limiting applications in aqueous systems. Shorter-chain analogs (e.g., ) may offer better solubility .
  • Thermal Stability : Sulfonamides generally exhibit higher thermal stability than hydroxamic acids, making the target suitable for high-temperature industrial processes .

Biological Activity

N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the realm of antibacterial properties. This article delves into its biological mechanisms, structural characteristics, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a long hydrophobic hexadecane chain, a hydroxyl group on the phenyl ring, and a methyl group attached to the nitrogen atom. Its molecular formula is C22H39N1O3S, with a molecular weight of approximately 411.64 g/mol. The presence of the hydroxyl group enhances solubility and reactivity, potentially increasing its efficacy in biological systems.

Sulfonamides, including this compound, primarily exert their antibacterial effects through the inhibition of bacterial growth. They achieve this by competitively inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.

Antibacterial Properties

Research indicates that this compound has exhibited notable antibacterial activity against various strains of bacteria, including resistant strains like Staphylococcus aureus. Modifications to the sulfonamide structure can enhance this activity; for instance, introducing electron-withdrawing groups on the aromatic ring has been shown to improve potency against resistant strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the unique combination of a long hydrophobic tail and a hydroxylated phenyl ring may enhance membrane permeability and antibacterial efficacy compared to other sulfonamide derivatives. Table 1 summarizes some structural comparisons with related compounds.

Compound NameStructureNotable Features
N-(2-Hydroxyphenyl)hexadecane-1-sulfonamideC22H39NO3SLacks methyl substitution on nitrogen; potential differences in solubility and activity.
N-(4-Aminophenyl)-N-methylhexadecane-1-sulfonamideC22H39N3O3SContains an amino group at para position; typically exhibits higher antibacterial activity due to free amino group.
N-(2-Hydroxyphenyl)-4-methyl-benzenesulfonamideC13H13NO3SShorter carbon chain; primarily focused on benzenesulfonamide derivatives with different substituents affecting activity.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamides, including this compound:

  • Molecular Docking Studies : These studies have provided insights into the binding affinities of sulfonamides with target enzymes, indicating that structural modifications can significantly influence their inhibitory effects against specific bacterial strains .
  • In Vitro Evaluations : Laboratory tests have demonstrated that this compound exhibits effective antibacterial action in vitro, with varying degrees of success against Gram-positive and Gram-negative bacteria.
  • Comparative Studies : Research comparing various sulfonamide derivatives has shown that those with longer hydrophobic chains tend to have better membrane penetration capabilities, which correlates with enhanced antibacterial activity.

Potential Applications

Given its antibacterial properties, this compound holds promise for various applications:

  • Pharmaceutical Development : It can be considered for developing new antibiotics, especially targeting resistant bacterial strains.
  • Agricultural Use : Potential applications in agrochemicals for controlling bacterial infections in crops.
  • Biological Research : As a tool for studying bacterial metabolism and resistance mechanisms.

Q & A

Q. What are the recommended synthetic routes for N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide?

The compound is synthesized via multi-step reactions. A common approach involves reacting substituted 2-hydroxyphenyl derivatives with sulfonyl chlorides. For example, substituted phenols can be condensed with hexadecane-1-sulfonyl chloride derivatives in the presence of a base (e.g., sodium carbonate) to form the sulfonamide backbone. Subsequent N-methylation is achieved using methyl iodide or dimethyl sulfate under controlled pH conditions . Key steps include:

  • Purification via column chromatography or recrystallization.
  • Validation using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical techniques include:

Technique Application Reference
FTIR Confirmation of sulfonamide (S=O, N-H) and hydroxyl (O-H) groups
NMR (¹H, ¹³C)Assignment of alkyl chain protons, aromatic protons, and methyl groups
X-ray crystallography Determination of molecular geometry and hydrogen-bonding networks
Mass spectrometry Verification of molecular weight and fragmentation patterns

Q. How does the molecular structure influence its physicochemical properties?

The long hexadecane chain confers hydrophobicity, while the 2-hydroxyphenyl group enables hydrogen bonding. The N-methyl group reduces steric hindrance, enhancing conformational flexibility. X-ray studies of analogous sulfonamides reveal distorted tetrahedral geometry at the sulfur atom and intermolecular N–H⋯O hydrogen bonds stabilizing crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

  • Standardize in vitro assays (e.g., MIC for antimicrobial studies) using reference strains and controlled solvent concentrations (e.g., DMSO ≤0.1%).
  • Validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity).
  • Perform computational docking studies to correlate bioactivity with molecular interactions (e.g., sulfonamide group binding to enzyme active sites) .

Q. What strategies optimize reaction yields during large-scale synthesis?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonamide formation .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
  • Temperature control : Stepwise heating (40–60°C) minimizes side reactions. Statistical optimization tools like response surface methodology (RSM) can identify ideal conditions .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to:

  • Model binding affinities to enzymes (e.g., carbonic anhydrase).
  • Analyze electron density maps for hydrogen-bonding sites.
  • Predict pharmacokinetic properties (e.g., logP, bioavailability) using QSAR models .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

  • Thermal degradation : Thermogravimetric analysis (TGA) under nitrogen.
  • Photostability : UV-Vis monitoring under accelerated light exposure.
  • Hydrolysis : HPLC analysis after exposure to acidic/basic buffers. Data from analogous sulfonamides suggest degradation occurs primarily via sulfonamide bond cleavage at >100°C or extreme pH .

Methodological Considerations

Q. What protocols ensure reproducibility in biological assays?

  • Use high-purity (>95%) compound verified by HPLC.
  • Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Normalize data to cell viability assays (e.g., MTT) to exclude cytotoxicity artifacts .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides:

  • Bond lengths/angles (e.g., S–N, S–O distances).
  • Torsional angles for the hexadecane chain.
  • Intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Disorder in crystal structures, common in flexible alkyl chains, is resolved using occupancy refinement .

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